Chloranocryl

Description

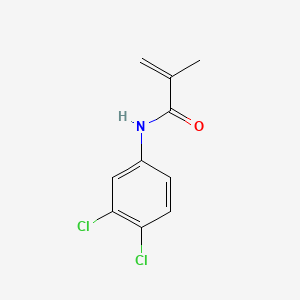

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBRBUKGTWLJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020424 | |

| Record name | Chloranocryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2164-09-2 | |

| Record name | Chloranocryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloranocryl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloranocryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORANOCRYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z411Q69NZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of PSII-Inhibiting Herbicides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photosystem II (PSII) is a critical protein complex embedded in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria. Its primary function is to catalyze the light-induced oxidation of water and the reduction of plastoquinone, initiating the photosynthetic electron transport chain that ultimately leads to the production of ATP and NADPH. Due to its central role in photosynthesis, PSII is a major target for a large class of herbicides. This guide provides an in-depth technical overview of the mechanism by which these herbicides, exemplified by compounds that act similarly to the conceptual "Chloranocryl," inhibit PSII function.

The Target: The QB Binding Site on the D1 Protein

The primary site of action for a vast number of PSII-inhibiting herbicides is the plastoquinone-binding (QB) niche located on the D1 protein, a core subunit of the PSII reaction center.[1][2][3][4] These herbicides act as competitive inhibitors, binding to the QB site and thereby preventing the binding of the native plastoquinone (PQ) molecule.[1] This blockage of PQ binding effectively interrupts the electron flow from the primary quinone acceptor, QA, to QB.

The QB binding site is a highly conserved region, and the interaction of herbicides with this site is typically characterized by non-covalent interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues. For instance, studies on various PSII inhibitors have identified key amino acid residues like His215, Phe261, and Ser264 within the D1 protein as being crucial for herbicide binding.

Mechanism of Inhibition: Interruption of Electron Transport

The binding of an inhibitory herbicide to the QB site has profound consequences for the photosynthetic electron transport chain:

-

Blockage of Electron Flow: The most immediate effect is the cessation of electron transfer from QA to QB. Under normal conditions, QA is a single-electron carrier, while QB is a two-electron gate. QB accepts two electrons sequentially from QA and, after being protonated, is released into the thylakoid membrane as plastoquinol (PQH2). The herbicide's presence physically obstructs this process.

-

Accumulation of Reduced QA: With the forward electron flow blocked, the primary quinone acceptor, QA, remains in its reduced state (QA-). This leads to a rapid buildup of reduced QA in the light.

-

Increased Chlorophyll Fluorescence: The accumulation of QA- prevents the re-oxidation of the primary electron donor P680*, leading to a dramatic increase in the yield of chlorophyll a fluorescence. This phenomenon is a hallmark of PSII inhibition and is a fundamental principle behind many experimental assays used to screen for and characterize these herbicides.

-

Photoinhibition and Oxidative Stress: The blockage of electron transport leads to an over-excited state of the PSII reaction center. This can result in the formation of reactive oxygen species (ROS), such as singlet oxygen, which can cause significant damage to the PSII complex and other cellular components, a process known as photoinhibition. This oxidative damage ultimately leads to the death of the plant.

Quantitative Data on PSII Inhibition

The inhibitory potency of different herbicides on PSII is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of a specific PSII activity by 50%. The following table summarizes representative IC50 values for well-characterized PSII inhibitors, as determined by various assays.

| Herbicide | Assay Type | Plant/Organism | IC50 Value | Reference |

| Diuron | DPIP Photoreduction | Pea Thylakoids | 0.03 µM | |

| Diuron | Chlorophyll Fluorescence (1-Vj) | Pea Thylakoids | 0.04 µM | |

| Atrazine | Chlorophyll Fluorescence | Spirodela polyrhiza | > 0.4 µM | |

| Terbuthylazine | DPIP Photoreduction | Pea Thylakoids | 0.05 µM | |

| Terbuthylazine | Chlorophyll Fluorescence (1-Vj) | Pea Thylakoids | 0.06 µM | |

| Metribuzin | DPIP Photoreduction | Pea Thylakoids | 0.08 µM | |

| Metribuzin | Chlorophyll Fluorescence (1-Vj) | Pea Thylakoids | 0.10 µM |

Experimental Protocols

The study of PSII-inhibiting herbicides relies on a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Chlorophyll a Fluorescence Measurement (OJIP Test)

Principle: This technique measures the transient changes in chlorophyll fluorescence emission upon illumination, which reflects the redox state of QA. Inhibition of electron transport from QA to QB leads to a characteristic increase in the fluorescence yield. The OJIP transient is a fast fluorescence induction curve with distinct steps (O, J, I, P). The relative variable fluorescence at the J-step (Vj) is particularly sensitive to PSII inhibition.

Protocol:

-

Sample Preparation: Isolate thylakoid membranes from the plant of interest (e.g., pea, spinach) following standard protocols. Suspend the thylakoids in a suitable buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 5 mM MgCl2). Adjust the chlorophyll concentration to a standardized value (e.g., 10 µg/mL).

-

Herbicide Incubation: Add varying concentrations of the herbicide to the thylakoid suspension and incubate in the dark for a specific period (e.g., 5 minutes) to allow for binding.

-

Measurement: Use a fluorometer capable of recording fast fluorescence transients (e.g., a Plant Efficiency Analyzer, PEA). Dark-adapt the samples for at least 15 minutes before measurement.

-

Data Analysis: Illuminate the sample with a saturating light pulse and record the fluorescence emission from 10 µs to 1 s. Analyze the OJIP curve to determine parameters such as F0 (minimal fluorescence), Fm (maximal fluorescence), and the variable fluorescence at different time points (e.g., Vj). The inhibition is often expressed as the decrease in the parameter 1-Vj.

Oxygen Evolution Measurement (Hill Reaction)

Principle: This assay measures the rate of oxygen evolution from PSII using an artificial electron acceptor that intercepts electrons after QB. Inhibition of electron transport at the QB site will decrease the rate of oxygen evolution. A common artificial electron acceptor is 2,6-dichlorophenolindophenol (DPIP), which changes color upon reduction, or other quinones like 2,6-dichloro-p-benzoquinone (DCBQ).

Protocol:

-

Sample Preparation: Prepare isolated thylakoid membranes as described above.

-

Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 5 mM MgCl2), the artificial electron acceptor (e.g., 100 µM DPIP), and the thylakoid suspension (e.g., 10-20 µg chlorophyll/mL).

-

Herbicide Treatment: Add different concentrations of the herbicide to the reaction mixture.

-

Measurement: Use a Clark-type oxygen electrode to measure the rate of oxygen evolution. Illuminate the sample with saturating light and record the change in oxygen concentration over time.

-

Data Analysis: Calculate the rate of oxygen evolution (e.g., in µmol O2 / mg Chl / h). Plot the rate of oxygen evolution against the herbicide concentration to determine the IC50 value.

Molecular Docking

Principle: Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (herbicide) to a protein target (D1 protein of PSII). It provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the herbicide-protein complex.

Protocol:

-

Protein Structure Preparation: Obtain a high-resolution crystal structure of PSII from a protein database (e.g., PDB). Prepare the D1 protein structure by removing water molecules, cofactors not relevant to the binding site, and adding hydrogen atoms.

-

Ligand Preparation: Generate a 3D structure of the herbicide molecule and optimize its geometry using a computational chemistry software.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the herbicide into the defined QB binding site on the D1 protein. The program will generate multiple possible binding poses.

-

Analysis: Analyze the predicted binding poses and their corresponding binding energies. Identify the most favorable binding mode and the key amino acid residues involved in the interaction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Simplified schematic of electron transport in Photosystem II and the site of action for PSII-inhibiting herbicides.

Caption: General experimental workflow for characterizing the mechanism of action of PSII-inhibiting herbicides.

References

- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

The Rise and Fall of Chloranocryl (Dicryl): A Technical History

An In-depth Guide on the Historical Development of N-(3,4-dichlorophenyl)methacrylamide as a Post-Emergence Herbicide

Introduction

In the post-World War II chemical revolution that transformed agriculture, the quest for selective and effective weed control agents led to the development of numerous synthetic herbicides.[1][2] Among these was Chloranocryl, known commercially as Dicryl, a post-emergence herbicide that saw use primarily in cotton cultivation during the 1960s. This technical guide provides a comprehensive overview of the historical development of Chloranocryl, from its chemical synthesis and mode of action to its field applications and eventual decline in the face of newer, more effective chemistries.

Chemical Identity and Properties

Chloranocryl is the common name for the chemical N-(3,4-dichlorophenyl)methacrylamide. It was developed by the Niagara Chemical Division of the Food Machinery and Chemical Corporation (FMC) and was assigned the manufacturer's code Niagara 4556.[3]

| Property | Value | Reference |

| Chemical Name | N-(3,4-dichlorophenyl)methacrylamide | - |

| Synonyms | Chloranocryl, Dicryl, 3',4'-dichloro-2-methylacrylanilide | - |

| CAS Number | 2164-09-2 | - |

| Molecular Formula | C₁₀H₉Cl₂NO | - |

| Molecular Weight | 230.09 g/mol | - |

| Physical Form | Crystalline solid | - |

| Melting Point | 128 °C | - |

| Water Solubility | Practically insoluble | - |

| Organic Solvents | Soluble in acetone, alcohol, isophorone, dimethyl sulfoxide | - |

Synthesis of Chloranocryl

The synthesis of Chloranocryl is a straightforward amidation reaction. It is prepared from 3,4-dichloroaniline and methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Mode of Action: Photosystem II Inhibition

Chloranocryl belongs to the anilide family of herbicides, which are known to act by inhibiting photosynthesis. Specifically, it is an inhibitor of Photosystem II (PSII).

The herbicidal activity of Chloranocryl stems from its ability to block the photosynthetic electron transport chain. It binds to the Q_B binding site on the D1 protein within the PSII complex. This binding action physically obstructs the native plastoquinone (PQ) molecule from docking at the site. By preventing the binding of plastoquinone, Chloranocryl effectively halts the flow of electrons from Q_A to Q_B, thereby interrupting the linear electron transport chain and stopping ATP and NADPH production required for carbon fixation. This blockage leads to a buildup of highly energetic molecules, causing oxidative damage and rapid cell death in susceptible plants.

Historical Development and Field Performance

Chloranocryl (as Dicryl) first became available for field evaluation in 1958.[4] Early research focused on its potential as a selective post-emergence herbicide for controlling broadleaf weeds in cotton.[4]

Efficacy and Use in Cotton

Initial trials showed that Dicryl could control several common weeds in cotton. However, its performance was significantly enhanced when used in combination with disodium methanearsonate (DSMA). This combination of Dicryl and DSMA was reported to be highly effective and was quickly marketed for tank mixtures. The use of post-emergence herbicides in cotton saw a dramatic increase during the 1960s, a period during which Dicryl was actively used.

Phytotoxicity

Like many herbicides of its time, phytotoxicity to the crop was a concern. The selectivity of Chloranocryl in cotton was dependent on application timing and rate. Improper application could lead to crop injury, a common issue that delayed the widespread adoption of many early herbicides.

Experimental Protocols of the Era

Detailed, step-by-step protocols for the specific field trials of Chloranocryl from the 1950s and 1960s are not extensively documented in available literature. However, based on the common practices for herbicide screening at the time, a representative experimental workflow can be reconstructed.

A typical field trial would involve:

-

Plot Establishment: Small, replicated plots were established in a randomized complete block design to account for field variability.

-

Planting: Cotton was planted, and weeds were allowed to emerge.

-

Application: Herbicides were applied post-emergence at a specific weed growth stage. Treatments would include various rates of Chloranocryl alone, in combination with other herbicides like DSMA, and compared against both a hand-weeded and an untreated control.

-

Evaluation: Data collection involved visual ratings of crop injury (phytotoxicity) and weed control efficacy at set intervals after treatment.

-

Yield Measurement: Plots were harvested to determine the impact of the treatments on seed cotton yield.

Toxicological Data

Toxicological studies are a critical component of herbicide development. The primary acute toxicity metric is the LD₅₀ (Lethal Dose, 50%), which represents the dose required to be lethal to 50% of a test population.

| Parameter | Species | Route | Value | Reference |

| Acute Oral LD₅₀ | Rat | Oral | 3160 mg/kg | - |

The relatively high LD₅₀ value suggests a low order of acute oral toxicity in mammals.

Decline and Discontinuation

The use of Chloranocryl (Dicryl) appears to have declined by the 1970s. While a specific date of withdrawal or discontinuation by the Niagara Chemical Division (by then part of FMC) is not clearly documented, its fade from prominence can be attributed to several factors:

-

Competition from More Effective Herbicides: The 1960s and 1970s were a "golden era" for herbicide development. More selective and effective herbicides, such as the dinitroaniline trifluralin (Treflan®) for pre-emergence control and the continued widespread, economical use of arsenicals (DSMA/MSMA) for post-emergence control, provided superior and more reliable weed management solutions in cotton.

-

Narrow Spectrum of Control: While effective on some broadleaf weeds, Chloranocryl often required a tank-mix partner like DSMA to broaden its spectrum of activity, particularly against grasses.

-

Development of Herbicide Resistance: Although there are no specific widespread reports of weed resistance to Chloranocryl, the general trend of weed populations evolving resistance to single-site-of-action herbicides is a well-documented phenomenon that limits the long-term viability of many products.

Ultimately, the rapid pace of innovation in the agrochemical industry led to the replacement of earlier herbicides like Chloranocryl with products offering better efficacy, broader weed control spectra, greater crop safety, and more flexible application windows.

Conclusion

Chloranocryl (Dicryl) represents an important, albeit brief, chapter in the history of chemical weed control in cotton. As a post-emergence anilide herbicide, its development in the late 1950s and use in the 1960s contributed to the shift away from purely mechanical weed control towards chemical solutions. Its mode of action as a Photosystem II inhibitor is a classic example of targeting fundamental plant processes. The story of Chloranocryl's eventual replacement by more advanced herbicides illustrates the highly competitive and innovative nature of the agrochemical industry during a period of rapid technological advancement.

References

An In-depth Technical Guide to the Chemical Properties and Solubility of Chloranocryl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloranocryl, also known by its common name Dicryl, is a synthetic anilide herbicide. This technical guide provides a comprehensive overview of its core chemical and physical properties, with a particular focus on its solubility in aqueous and organic media. Detailed experimental protocols for its synthesis, solubility determination, and analytical detection are provided to support research and development activities. Furthermore, this guide illustrates the established mechanism of action of Chloranocryl as a Photosystem II inhibitor and outlines a typical workflow for its chemical synthesis using standardized graphical representations.

Chemical and Physical Properties

Chloranocryl is a white crystalline solid at room temperature.[1][2] Its key chemical and physical properties are summarized in the table below, providing a quantitative basis for its handling, formulation, and study.

| Property | Value | Source |

| IUPAC Name | N-(3,4-dichlorophenyl)-2-methylprop-2-enamide | [3] |

| CAS Number | 2164-09-2 | [1][2] |

| Molecular Formula | C₁₀H₉Cl₂NO | |

| Molecular Weight | 230.09 g/mol | |

| Melting Point | 124-128 °C | |

| Boiling Point | 375.5 ± 42.0 °C (Predicted) | |

| Density | 1.319 g/cm³ | |

| pKa | 12.22 ± 0.70 (Predicted) |

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability, environmental fate, and formulation. Chloranocryl is characterized by its low solubility in water and higher solubility in various organic solvents.

| Solvent | Solubility | Temperature | Source |

| Water | 8 mg/L | Not Stated | |

| Acetone | 30% (w/v) | Not Stated | |

| Pyridine | 33% (w/v) | Not Stated | |

| Dimethylformamide | 51% (w/v) | Not Stated | |

| Xylene | 25% (w/v) | Not Stated |

Mechanism of Action: Photosystem II Inhibition

Chloranocryl functions as a herbicide by inhibiting photosynthesis in susceptible plant species. Specifically, it acts as a Photosystem II (PSII) inhibitor. It binds to the D1 protein of the PSII complex within the chloroplast thylakoid membranes, thereby blocking the electron transport chain. This disruption leads to a cascade of events, including the cessation of ATP and NADPH production, ultimately resulting in oxidative stress and cell death.

Caption: Mechanism of action of Chloranocryl as a Photosystem II inhibitor in plants.

Experimental Protocols

Synthesis of Chloranocryl

This protocol describes the synthesis of Chloranocryl from 3,4-dichloroaniline and methacryloyl chloride.

Materials:

-

3,4-Dichloroaniline

-

Methacryloyl chloride

-

Dimethylacetamide

-

Toluene

-

Petroleum ether (b.p. 60-80 °C)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ice

-

Water

-

Reaction flask with stirrer and dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a solution of 3,4-dichloroaniline in dimethylacetamide (e.g., 10 g in 25 ml).

-

In a separate reaction flask, prepare a cooled solution of methacryloyl chloride in dimethylacetamide (e.g., 10 ml in 50 ml).

-

Cool the methacryloyl chloride solution in an ice bath to maintain a temperature below 0 °C.

-

Add the 3,4-dichloroaniline solution dropwise to the stirred, cooled methacryloyl chloride solution, ensuring the internal temperature does not exceed 0 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for 16 hours.

-

Pour the reaction mixture into cold water (e.g., 1 liter).

-

Extract the aqueous mixture five times with diethyl ether (e.g., 100 ml each time).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator to obtain the crude product.

-

Recrystallize the residue from a 1:1 v/v mixture of toluene and petroleum ether to yield purified N-(3,4-dichlorophenyl)-2-methylprop-2-enamide (Chloranocryl).

Caption: Workflow for the laboratory synthesis of Chloranocryl.

Determination of Water Solubility (Flask Method - adapted from OECD 105)

This protocol is adapted from the OECD Guideline 105 for substances with solubility greater than 10⁻² g/L.

Materials:

-

Purified Chloranocryl

-

Distilled or deionized water

-

Constant temperature bath (e.g., 20 ± 0.5 °C)

-

Glass flasks with stoppers

-

Stirring device (e.g., magnetic stirrer or shaker)

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preliminary Test: Determine the approximate solubility to ascertain the appropriate amount of substance for the main test.

-

Main Test: a. Add an excess amount of Chloranocryl to a series of flasks containing a known volume of water. The excess solid should be visible. b. Place the flasks in a constant temperature bath set to the desired temperature (e.g., 20 °C) and stir. c. Continue stirring until equilibrium is reached. This should be determined by taking samples at different time intervals (e.g., 24, 48, 72 hours) and analyzing the concentration until it remains constant.

-

Sample Preparation and Analysis: a. Once equilibrium is established, stop stirring and allow the solid to settle. b. Centrifuge the samples to ensure complete separation of the solid and liquid phases. c. Carefully take an aliquot from the clear supernatant for analysis. d. Determine the concentration of Chloranocryl in the aliquot using a validated analytical method such as HPLC-UV.

-

Data Reporting: Report the mean of at least three replicate determinations as the water solubility at the specified temperature.

Analytical Method for Residue Analysis (Conceptual Protocol)

This conceptual protocol outlines a general approach for the determination of Chloranocryl residues in soil or water samples using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for pesticide residue analysis.

Materials:

-

Water or soil sample

-

Chloranocryl analytical standard

-

Organic solvent for extraction (e.g., acetonitrile, dichloromethane)

-

Salts for QuEChERS method (e.g., MgSO₄, NaCl)

-

Solid Phase Extraction (SPE) cartridges for cleanup

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Extraction:

-

Water: Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane.

-

Soil: Use a method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). Extract a known weight of the soil sample with acetonitrile and partitioning salts.

-

-

Cleanup:

-

Pass the crude extract through a cleanup column (e.g., an aminopropyl SPE cartridge) to remove interfering matrix components.

-

Dry the extract using anhydrous sodium sulfate.

-

-

Concentration:

-

Concentrate the cleaned extract to a small, known volume under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject a portion of the concentrated extract into the GC-MS system.

-

Separate the components on a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Identify Chloranocryl based on its retention time and characteristic mass spectrum.

-

Quantify the amount of Chloranocryl by comparing the peak area to a calibration curve prepared from analytical standards.

-

Conclusion

This technical guide provides essential data and methodologies for researchers and professionals working with Chloranocryl. The tabulated chemical and solubility data offer a quick reference for its physical characteristics. The detailed protocols for synthesis and analysis, along with the graphical representations of its mechanism of action and synthetic workflow, serve as a practical resource for laboratory work. A thorough understanding of these properties is fundamental for the effective and safe use of Chloranocryl in research and development.

References

Technical Guide: Synthesis of N-(3,4-Dichlorophenyl)methacrylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4-Dichlorophenyl)methacrylamide is a substituted acrylamide monomer of interest in polymer chemistry and materials science. The presence of the dichlorophenyl group imparts specific properties, such as hydrophobicity and potential biological activity, to polymers derived from this monomer. Its synthesis is of interest for the development of novel polymers for a variety of applications, including specialty coatings, functional resins, and as a component in copolymers for biomedical applications. This guide provides a detailed overview of a primary synthesis pathway for N-(3,4-Dichlorophenyl)methacrylamide, including a comprehensive experimental protocol and characterization data.

Synthesis Pathway: Acylation of 3,4-Dichloroaniline

The most direct and common method for the synthesis of N-(3,4-Dichlorophenyl)methacrylamide is the N-acylation of 3,4-dichloroaniline with methacryloyl chloride. This reaction, a variation of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of methacryloyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The Environmental Fate of Chloranocryl in Soil: A Technical Overview Based on Analogous Compounds

Disclaimer: Chloranocryl (also known as Dicryl) is an obsolete anilide herbicide. As such, publicly available data on its specific degradation products, metabolic pathways, and persistence in soil is exceptionally scarce. This guide, therefore, provides a comprehensive overview based on the degradation patterns of structurally similar anilide herbicides and outlines general experimental protocols for assessing pesticide fate in the soil environment. The information presented herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and a framework for investigation, acknowledging the significant data gaps for this specific compound.

Introduction to Chloranocryl

Chloranocryl, chemically known as N-(3,4-dichlorophenyl)-2-methylprop-2-enamide, is a contact herbicide. Its chemical structure is characterized by a 3,4-dichloroaniline moiety linked to a methacrylamide group. While specific data is limited, its environmental behavior is expected to be influenced by the general properties of anilide herbicides, which are known to undergo various transformation processes in the soil.

General Principles of Anilide Herbicide Degradation in Soil

The persistence and transformation of anilide herbicides in soil are governed by a combination of chemical and biological processes. Key factors influencing their degradation include soil type, organic matter content, pH, moisture, temperature, and the composition of the soil microbiome.[1]

Major Degradation Processes:

-

Microbial Degradation: This is often the primary pathway for the breakdown of anilide herbicides. Soil microorganisms, including bacteria and fungi, can utilize these compounds as a source of carbon and nitrogen.[2] The rate and extent of microbial degradation are highly dependent on environmental conditions that favor microbial activity, such as warm, moist, and well-aerated soils with a neutral pH.[1]

-

Chemical Degradation (Abiotic):

-

Hydrolysis: The amide linkage in anilide herbicides can be susceptible to hydrolysis, breaking the bond between the aniline and the acyl moieties. This process can be influenced by soil pH.

-

Photodegradation (Photolysis): Herbicides present on the soil surface can be degraded by sunlight. However, for soil-incorporated herbicides, photolysis is generally considered a minor degradation pathway.[1]

-

Putative Degradation Pathway of Chloranocryl in Soil

In the absence of specific studies on Chloranocryl, a putative degradation pathway can be proposed based on the known transformation of the structurally similar anilide herbicide, Swep (methyl-N-(3,4-dichlorophenyl)-carbamate). A study on Swep revealed its transformation in soil to 3,4-dichloroaniline and 3,3',4,4'-tetrachloroazobenzene .[3]

Applying this analogy to Chloranocryl, the initial and key degradation step is likely the hydrolysis of the amide bond . This would cleave the molecule into two primary metabolites:

-

3,4-dichloroaniline (DCA): This is a common degradation product of several herbicides containing this moiety.

-

2-methylpropenoic acid (methacrylic acid): This part of the molecule would likely be further metabolized by soil microorganisms.

The resulting 3,4-dichloroaniline can then undergo further transformations. A common reaction for anilines in soil is the formation of azobenzene derivatives through oxidative coupling. In this case, two molecules of 3,4-dichloroaniline could combine to form 3,3',4,4'-tetrachloroazobenzene .

Caption: Putative degradation pathway of Chloranocryl in soil.

Quantitative Data on Chloranocryl Degradation

Due to the obsolete nature of Chloranocryl, there is no quantitative data available in the public domain regarding its degradation products in soil. Therefore, tables summarizing half-lives, metabolite concentrations, or distribution coefficients cannot be provided. Research on other anilide herbicides has shown a wide range of persistence, with half-lives varying from a few days to several months, highly dependent on the specific chemical structure and environmental conditions.

Generalized Experimental Protocol for Soil Degradation Studies

For researchers aiming to investigate the degradation of a compound like Chloranocryl, a generalized experimental workflow can be followed, adhering to guidelines such as those from the OECD (e.g., OECD 307 for aerobic and anaerobic transformation in soil).

Objective: To determine the rate of degradation and identify major transformation products of a test substance in soil under controlled laboratory conditions.

Methodology:

-

Soil Collection and Characterization:

-

Collect fresh soil from a relevant agricultural region, typically from the top 0-20 cm layer.

-

Characterize the soil for properties such as texture (sand, silt, clay content), organic carbon content, pH, and microbial biomass.

-

-

Test Substance Application:

-

Prepare a stock solution of the test substance (e.g., Chloranocryl). For metabolite identification, radiolabeled compounds (e.g., with ¹⁴C) are often used.

-

Apply the test substance to the soil samples at a concentration relevant to its expected field application rate. Ensure homogenous distribution.

-

-

Incubation:

-

Incubate the treated soil samples in the dark under controlled conditions of temperature (e.g., 20-25°C) and moisture (e.g., 40-60% of maximum water holding capacity).

-

For aerobic studies, ensure adequate air exchange. For anaerobic studies, create an oxygen-free environment (e.g., by purging with nitrogen).

-

-

Sampling and Extraction:

-

Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

-

Extract the parent compound and its degradation products from the soil using an appropriate solvent or combination of solvents (e.g., acetonitrile, methanol, ethyl acetate). Common extraction techniques include sonication, pressurized liquid extraction (PLE), or QuEChERS.

-

-

Analysis:

-

Analyze the extracts to identify and quantify the parent compound and its metabolites.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS or MS/MS) are the preferred analytical techniques for their sensitivity and selectivity.

-

-

Data Analysis:

-

Plot the concentration of the parent compound against time to determine its degradation kinetics (e.g., first-order kinetics).

-

Calculate the dissipation time 50 (DT50) or half-life of the parent compound.

-

Identify and quantify the major degradation products, plotting their formation and decline over time.

-

Caption: Generalized workflow for a soil degradation study.

Conclusion and Research Needs

While Chloranocryl itself has not been the subject of extensive environmental fate studies due to its obsolete status, an understanding of its potential degradation can be inferred from the behavior of other anilide herbicides. The proposed degradation pathway, initiated by amide hydrolysis to form 3,4-dichloroaniline, provides a scientifically grounded hypothesis for its transformation in soil. For researchers in drug development and environmental science, the key takeaway is the importance of the aniline moiety, which can persist and undergo further reactions in the environment.

To definitively characterize the environmental fate of Chloranocryl, the following research is needed:

-

Aerobic and anaerobic soil metabolism studies to determine its degradation rate and identify the major metabolites under different redox conditions.

-

Studies on the effect of different soil properties (pH, organic matter, texture) on the degradation of Chloranocryl.

-

Investigation into the microbial communities capable of degrading Chloranocryl and its primary metabolites.

The generalized experimental protocol provided in this guide offers a robust framework for conducting such investigations, which are crucial for a comprehensive environmental risk assessment of this and other agrochemicals.

References

Environmental Fate of Obsolete Anilide Herbicides: A Technical Guide

Introduction

Anilide herbicides, a class of compounds characterized by an aniline ring structure linked to an amide group, were once widely used for pre- and post-emergence weed control in various agricultural systems. Prominent examples include propanil, alachlor, and metolachlor. Although many of these have been restricted or phased out in numerous regions due to environmental and health concerns, their persistence and the transformation of their degradation products remain a significant area of research.[1][2] Understanding the environmental fate of these obsolete herbicides is crucial for assessing the long-term risks to ecosystems, developing remediation strategies for contaminated sites, and informing regulatory policies.

This technical guide provides an in-depth overview of the key processes governing the environmental fate of anilide herbicides, including their degradation, sorption, and mobility. It summarizes quantitative data, details common experimental protocols for their study, and visualizes critical pathways and workflows.

Core Environmental Fate Processes

The environmental persistence, mobility, and bioavailability of anilide herbicides are primarily governed by a combination of physical, chemical, and biological processes.

-

Degradation: This is the primary mechanism for the dissipation of anilide herbicides in the environment. It can be broadly categorized into microbial degradation and abiotic degradation (e.g., hydrolysis, photolysis). Microbial degradation is the most significant factor determining the overall fate of many anilides, such as alachlor and metolachlor.[3][4]

-

Sorption: Anilide herbicides can bind to soil organic matter and clay particles.[5] This process, known as sorption, reduces the concentration of the herbicide in the soil solution, thereby decreasing its bioavailability for microbial degradation and plant uptake, as well as its potential for leaching. Alachlor, for example, exhibits moderate sorption in soil.

-

Leaching and Runoff: The portion of the herbicide that remains in the soil solution can be transported downward through the soil profile (leaching) or move with surface water (runoff). Leaching can potentially lead to the contamination of groundwater, a concern noted for herbicides like alachlor.

-

Volatilization: Some anilide herbicides can dissipate from the soil surface into the atmosphere, although this is generally a minor pathway compared to degradation.

Quantitative Environmental Fate Data

The persistence and mobility of herbicides are quantified by parameters such as half-life (DT50) and soil sorption coefficients (Koc). These values are influenced by soil type, temperature, moisture, and microbial activity.

Table 1: Half-Life (DT50) of Selected Anilide Herbicides in Soil and Water

| Herbicide | Matrix | Half-Life (DT50) | Conditions | Reference(s) |

| Alachlor | Aerobic Soil | 6 - 38 days | Varies with soil and climate | |

| Alachlor | Anaerobic Soil | Shorter than aerobic | - | |

| Metolachlor | Soil | 3 - 4 weeks | Field lysimeter study | |

| Propanil | Water | 12.2 - 18.2 hours | Real-world harvest conditions | |

| Acetochlor | Soil | 4.6 days | Laboratory incubation | |

| Butachlor | Soil | 5.3 days | Laboratory incubation |

Table 2: Soil Sorption Coefficients for Selected Anilide Herbicides

| Herbicide | Parameter | Value | Soil Type | Reference(s) |

| Alachlor | Sorption Range | 43 - 209 mL/g | Not specified | |

| Alachlor | Koc | 170 cm³/g (mean) | Not specified | |

| Metolachlor | Koc | 200 cm³/g (mean) | Not specified |

Degradation Pathways

The degradation of anilide herbicides often begins with the hydrolysis of the amide bond, releasing an aniline derivative and a carboxylic acid. These intermediates are then subject to further microbial transformation.

Propanil Degradation

The primary degradation pathway for propanil involves its transformation to 3,4-dichloroaniline (3,4-DCA). This initial step is followed by further microbial degradation, which can proceed through an ortho-cleavage pathway.

Alachlor Degradation

The biodegradation of chloroacetanilide herbicides like alachlor is more complex. It is often initiated by glutathione conjugation, mediated by glutathione-S-transferase enzymes present in microorganisms, which detoxifies the molecule. Under anaerobic conditions, reductive dechlorination can be an important initial breakdown mechanism.

Experimental Protocols

Standardized methodologies are essential for accurately assessing the environmental fate of herbicides. Key experimental areas include degradation kinetics, sorption-desorption behavior, and mobility.

Protocol 1: Herbicide Degradation in Soil (Laboratory Study)

This protocol is designed to determine the rate of herbicide degradation in soil under controlled laboratory conditions, often following guidelines from organizations like the OECD.

1. Soil Collection and Preparation:

- Collect soil from a site with no recent history of pesticide application.

- Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris and ensure homogeneity.

- Characterize the soil's physicochemical properties (pH, organic carbon content, texture).

- Pre-incubate the soil for 7-14 days at the desired temperature and moisture content (e.g., 60% of water holding capacity) to allow the microbial population to stabilize.

2. Herbicide Application:

- Prepare a stock solution of the herbicide. For detailed metabolic studies, ¹⁴C-radiolabeled herbicide is typically used to facilitate tracking of the parent compound and its metabolites.

- Apply the herbicide solution to the soil samples to achieve the desired concentration. Ensure even distribution by thorough mixing.

3. Incubation:

- Place the treated soil samples into incubation vessels (e.g., biometric flasks).

- Incubate the samples in the dark at a constant temperature (e.g., 25°C).

- Maintain soil moisture by periodically adding purified water.

- If using ¹⁴C-labeled herbicide, include traps for volatile organics and CO₂ to quantify mineralization.

4. Sampling and Extraction:

- Collect soil subsamples in duplicate or triplicate at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 50, 70 days). The sampling schedule should be more intensive early on for compounds with short half-lives.

- Extract the herbicide and its metabolites from the soil using an appropriate organic solvent (e.g., acetonitrile, methanol) via methods like sonication or mechanical shaking.

5. Analysis:

- Analyze the extracts to quantify the concentration of the parent herbicide and its degradation products.

- Common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for identification and confirmation.

- If ¹⁴C-labeling is used, Liquid Scintillation Counting (LSC) is employed to quantify radioactivity in extracts and traps.

6. Data Analysis:

- Plot the herbicide concentration versus time.

- Calculate the degradation rate and the half-life (DT50) by fitting the data to a suitable kinetic model (e.g., first-order kinetics).

// Nodes

A[label="1. Soil Collection\n& Pre-incubation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B[label="2. Herbicide Application\n(¹⁴C-labeled optional)", fillcolor="#FBBC05", fontcolor="#202124"];

C [label="3. Controlled Incubation\n(Temp, Moisture, Dark)", fillcolor="#F1F3F4", fontcolor="#202124"];

D [label="4. Time-course Sampling", fillcolor="#EA4335", fontcolor="#FFFFFF"];

E [label="5. Solvent Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

F [label="6. Chemical Analysis\n(HPLC/GC-MS, LSC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

G [label="7. Data Modeling\n(DT50 Calculation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

}

Protocol 2: Soil Sorption and Desorption (Batch Equilibrium Method)

This widely used laboratory method quantifies the partitioning of a herbicide between the soil solid phase and the soil solution.

1. Preparation:

- Use air-dried, sieved (2 mm) soil.

- Prepare a series of herbicide solutions of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl₂). The CaCl₂ solution mimics the ionic strength of natural soil water.

2. Sorption Phase:

- Add a known mass of soil (e.g., 2-5 g) to centrifuge tubes.

- Add a specific volume of one of the herbicide solutions to each tube (e.g., soil-to-solution ratio of 1:10). Include control samples without soil to check for herbicide loss to the container walls.

- Shake the tubes on a mechanical shaker for a predetermined time (e.g., 24-48 hours) at a constant temperature to reach equilibrium.

3. Analysis of Sorption:

- Centrifuge the tubes at high speed to separate the soil from the solution.

- Carefully collect an aliquot of the supernatant.

- Measure the herbicide concentration in the supernatant (Cₑ) using an appropriate analytical method (e.g., HPLC).

- Calculate the amount of herbicide sorbed to the soil (Cₛ) by subtracting the amount remaining in the solution from the initial amount.

4. Desorption Phase (Optional):

- After removing the supernatant, add an equal volume of fresh background electrolyte solution (without herbicide) to the soil pellet.

- Resuspend the soil and shake again for the same equilibrium time.

- Centrifuge and analyze the supernatant to determine the amount of herbicide desorbed from the soil.

5. Data Analysis:

- Plot the amount of sorbed herbicide (Cₛ) against the equilibrium concentration in the solution (Cₑ).

- Fit the data to a sorption isotherm model, such as the Freundlich or Linear equation, to determine the sorption coefficient (Kd or Kf).

- Normalize the sorption coefficient to the soil's organic carbon content to obtain the organic carbon-normalized sorption coefficient (Koc), which allows for comparison across different soils.

// Nodes

A[label="1. Prepare soil & herbicide\nsolutions (varying conc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B[label="2. Add soil & solution\nto tubes", fillcolor="#FBBC05", fontcolor="#202124"];

C [label="3. Shake to Equilibrium\n(e.g., 24h)", fillcolor="#F1F3F4", fontcolor="#202124"];

D [label="4. Centrifuge to separate\nphases", fillcolor="#EA4335", fontcolor="#FFFFFF"];

E [label="5. Analyze supernatant\nfor equilibrium conc. (Ce)", fillcolor="#34A853", fontcolor="#FFFFFF"];

F [label="6. Calculate sorbed amount (Cs)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

G [label="7. Plot Isotherm & Calculate\nKd and Koc", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

}

References

- 1. Biodegradation of the herbicide propanil, and its 3,4-dichloroaniline by-product in a continuously operated biofilm reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial degradation of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Environmental fate of herbicides - Advances in Weed Science [awsjournal.org]

- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]

Toxicological Profile of Chloranocryl in Non-Target Organisms: A Framework for Assessment

Disclaimer: Chloranocryl (also known as FMC 4556) is an obsolete anilide contact herbicide.[1] Publicly available data on its specific toxicological effects on non-target organisms is extremely limited.[1] Therefore, this technical guide serves as a framework, outlining the necessary data, experimental protocols, and mechanistic understanding required for a comprehensive toxicological profile of a herbicide like Chloranocryl. The information provided is based on standardized testing guidelines and the known mode of action for this class of herbicides.

Executive Summary

Chloranocryl is classified as a Photosystem II (PSII) inhibitor, a mode of action common to many herbicides.[1] This mechanism involves the disruption of photosynthesis by blocking electron transport, leading to the production of reactive oxygen species and subsequent cell membrane damage.[2][3] While this provides a basis for predicting its effects on photosynthetic organisms, a full toxicological assessment requires extensive testing on a wide range of non-target species. This document details the standardized methodologies and data endpoints that would be required to evaluate the risk of Chloranocryl to aquatic and terrestrial ecosystems.

Physicochemical Properties and Environmental Fate

A comprehensive toxicological profile begins with an understanding of a compound's behavior in the environment. While specific data for Chloranocryl is scarce, the following parameters are critical for assessing exposure pathways and persistence.

Table 1: Key Parameters for Environmental Fate Assessment

| Parameter | Description | Typical Endpoints |

| Water Solubility | Determines the concentration that can be reached in aquatic systems. | mg/L |

| Vapor Pressure | Indicates the tendency to volatilize into the atmosphere. | Pa or mmHg |

| Henry's Law Constant | Describes the partitioning between air and water. | Pa·m³/mol |

| Soil Adsorption Coefficient (Koc) | Measures the tendency to bind to soil organic carbon, affecting leaching potential. | L/kg |

| Hydrolysis Half-life (t½) | The time required for 50% of the chemical to degrade in water via reaction with water. | Days (at various pH values) |

| Photolysis Half-life (t½) | The time required for 50% of the chemical to degrade in water or on soil due to sunlight. | Days |

| Biodegradation Half-life (t½) | The time required for 50% of the chemical to be degraded by microorganisms in soil or water. | Days (aerobic & anaerobic) |

Toxicological Profile in Non-Target Aquatic Organisms

Assessing the impact on aquatic life is a cornerstone of any herbicide risk assessment. Standardized tests are used to determine acute and chronic toxicity across different trophic levels.

Aquatic Vertebrates (Fish)

Table 2: Required Toxicological Data for Fish

| Test Type | Species | Endpoint | Value (mg/L) | Guideline |

| Acute Toxicity | Rainbow trout (Oncorhynchus mykiss) | 96-hour LC50 | Data Not Available | OECD 203 |

| Early-life Stage Toxicity | Fathead minnow (Pimephales promelas) | 28-day NOEC/LOEC | Data Not Available | OECD 210 |

| Chronic Toxicity | Zebrafish (Danio rerio) | 21-day NOEC/LOEC | Data Not Available | OECD 212 |

-

LC50 (Lethal Concentration 50): The concentration of the chemical in water that is lethal to 50% of the test population over a specified period.

-

NOEC (No Observed Effect Concentration): The highest tested concentration at which no statistically significant adverse effects are observed.

-

LOEC (Lowest Observed Effect Concentration): The lowest tested concentration at which a statistically significant adverse effect is observed.

Aquatic Invertebrates

Table 3: Required Toxicological Data for Aquatic Invertebrates

| Test Type | Species | Endpoint | Value (mg/L) | Guideline |

| Acute Immobilisation | Daphnia magna (Water flea) | 48-hour EC50 | Data Not Available | OECD 202 |

| Reproduction Test | Daphnia magna | 21-day NOEC/LOEC | Data Not Available | OECD 211 |

| Sediment Toxicity | Chironomus riparius (Midge) | 28-day NOEC/LOEC | Data Not Available | OECD 218/219 |

-

EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect (e.g., immobilization) in 50% of the test population.

Aquatic Plants and Algae

As a PSII inhibitor, Chloranocryl's primary mode of action directly targets photosynthetic organisms, making this group particularly vulnerable.

Table 4: Required Toxicological Data for Aquatic Plants and Algae

| Test Type | Species | Endpoint | Value (mg/L) | Guideline |

| Alga Growth Inhibition | Pseudokirchneriella subcapitata | 72-hour ErC50 | Data Not Available | OECD 201 |

| Aquatic Plant Toxicity | Lemna gibba (Duckweed) | 7-day ErC50 | Data Not Available | OECD 221 |

-

ErC50 (Growth Rate Reduction Concentration 50): The concentration that causes a 50% reduction in the growth rate of the test population.

Toxicological Profile in Non-Target Terrestrial Organisms

The impact of herbicides on the terrestrial environment is evaluated by testing representative species of soil organisms, beneficial insects, and non-target plants.

Soil Organisms

Table 5: Required Toxicological Data for Soil Organisms

| Test Type | Species | Endpoint | Value (mg/kg soil) | Guideline |

| Acute Toxicity | Eisenia fetida (Earthworm) | 14-day LC50 | Data Not Available | OECD 207 |

| Reproduction Test | Eisenia fetida | 56-day NOEC/LOEC | Data Not Available | OECD 222 |

| Nitrogen Transformation | Soil Microorganisms | % Inhibition | Data Not Available | OECD 216 |

Non-Target Arthropods (Bees & Beneficial Insects)

Table 6: Required Toxicological Data for Non-Target Arthropods

| Test Type | Species | Endpoint | Value (µ g/bee ) | Guideline |

| Acute Oral Toxicity | Apis mellifera (Honeybee) | 48-hour LD50 | Data Not Available | OECD 213 |

| Acute Contact Toxicity | Apis mellifera | 48-hour LD50 | Data Not Available | OECD 214 |

| Predatory Mite Test | Typhlodromus pyri | 14-day LR50 | Data Not Available | IOBC Guideline |

-

LD50 (Lethal Dose 50): The dose of a chemical that is lethal to 50% of the test population.

-

LR50 (Lethal Rate 50): The application rate that causes 50% mortality.

Non-Target Plants

Table 7: Required Toxicological Data for Non-Target Plants

| Test Type | Species | Endpoint | Value ( kg/ha ) | Guideline |

| Seedling Emergence | Representative crops (e.g., corn, soybean) | 21-day ER50 | Data Not Available | OECD 208 |

| Vegetative Vigour | Representative crops (e.g., tomato, cucumber) | 21-day ER50 | Data Not Available | OECD 227 |

-

ER50 (Emergence/Growth Rate 50): The application rate causing a 50% reduction in seedling emergence or plant growth.

Experimental Protocols and Methodologies

The generation of reliable and comparable toxicological data relies on the adherence to standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

General Workflow for Ecotoxicity Testing

The process follows a logical progression from defining the test substance to data analysis and reporting.

Caption: Generalized workflow for conducting ecotoxicological studies.

Example Protocol: Fish Acute Toxicity Test (OECD 203)

-

Test Principle: A group of fish of a single species is exposed to the test substance dissolved in water at a range of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration lethal to 50% of the fish (LC50) is determined.

-

Test Organisms: Species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used. They are acclimated to laboratory conditions for at least 12 days.

-

Test Conditions:

-

Temperature: Maintained within a narrow range appropriate for the species (e.g., 15 ± 1°C for rainbow trout).

-

Light: 12-16 hour photoperiod.

-

Loading: A specified biomass of fish per volume of water.

-

Oxygen: Dissolved oxygen concentration is maintained above 60% of air saturation.

-

-

Procedure:

-

At least five concentrations of the test substance, plus a control group, are used.

-

A geometric series of concentrations is recommended.

-

At least seven fish are used per concentration.

-

Fish are not fed during the test.

-

The test solutions are renewed every 24 hours (semi-static) or continuously (flow-through) to maintain exposure concentrations.

-

-

Data Analysis: The 96-hour LC50 is calculated using appropriate statistical methods, such as probit analysis or the moving average method.

Mechanism of Action: Photosystem II Inhibition

Chloranocryl acts by inhibiting photosynthesis at Photosystem II (PSII). This provides a specific biochemical pathway to investigate its effects, particularly in photosynthetic organisms like plants and algae.

-

Binding: The herbicide molecule binds to the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.

-

Electron Block: This binding blocks the transfer of electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB), specifically by displacing plastoquinone (PQ) from its binding site.

-

Energy Cascade: The blockage of electron flow leads to an accumulation of high-energy electrons and the formation of triplet-state chlorophyll.

-

Oxidative Stress: This high-energy state reacts with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.

-

Cell Damage: The ROS initiate a cascade of lipid peroxidation, destroying cell membranes and leading to leakage of cellular contents, rapid desiccation, and cell death.

Caption: Signaling pathway of Photosystem II (PSII) inhibition by herbicides.

References

Spectroscopic and Analytical Methodologies for the Identification of Chloranocryl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental spectroscopic data and analytical methodologies required for the robust identification and characterization of Chloranocryl. The information presented herein is intended to support researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and toxicology. This document outlines key spectroscopic data in a structured format, details experimental protocols for reproducibility, and presents a logical workflow for the analytical identification of Chloranocryl.

Core Spectroscopic Data

The unequivocal identification of Chloranocryl relies on a combination of spectroscopic techniques that probe its molecular structure and properties. This section summarizes the essential data obtained from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of Chloranocryl, aiding in its structural elucidation.

Table 1: Mass Spectrometry Data for Chloranocryl

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₉Cl₂NO | PubChem[1] |

| Molecular Weight | 230.09 g/mol | PubChem |

| Monoisotopic Mass | 229.0061 g/mol | PubChem |

| GC-MS Kovats Retention Index | 1869.4 (standard non-polar column) | PubChem[1] |

| LC-MS/MS Precursor (m/z) | 227.9988 ([M-H]⁻) | PubChem[1] |

| LC-MS/MS Top 5 Peaks (m/z) | 227.9989, 55.0189, 156.0456, 225.9834, 185.9519 | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the Chloranocryl molecule. Due to the limited availability of public spectral data, typical chemical shift ranges for analogous functional groups are provided for guidance.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Chloranocryl

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic-H | 7.0 - 7.8 | Multiplet | Protons on the dichlorophenyl ring |

| Vinyl-H | 5.5 - 6.5 | Singlet | =CH₂ protons |

| Amide-H | 7.5 - 8.5 | Singlet (broad) | -NH- proton |

| Methyl-H | 1.8 - 2.2 | Singlet | -CH₃ protons |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| Carbonyl C=O | 165 - 175 | Amide carbonyl carbon | |

| Aromatic C | 120 - 140 | Carbons of the dichlorophenyl ring | |

| Vinylic C | 110 - 140 | Carbons of the C=C double bond | |

| Methyl C | 18 - 25 | -CH₃ carbon |

Note: These are predicted values based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in Chloranocryl based on their characteristic vibrational frequencies.

Table 3: Key Infrared Absorption Bands for Chloranocryl

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3100 | Medium | N-H stretch (amide) |

| 3100 - 3000 | Medium | C-H stretch (aromatic and vinyl) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1660 | Strong | C=O stretch (amide I) |

| ~1600 | Medium | C=C stretch (aromatic and vinyl) |

| ~1540 | Medium | N-H bend (amide II) |

| 850 - 750 | Strong | C-Cl stretch |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data. The following sections provide methodologies for the analysis of Chloranocryl.

Sample Preparation

A consistent sample preparation procedure is fundamental to achieving high-quality analytical results.

-

For NMR Spectroscopy: Dissolve 5-10 mg of Chloranocryl in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present.

-

For Mass Spectrometry (LC-MS): Prepare a stock solution of Chloranocryl in a high-purity solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration suitable for the instrument's sensitivity (typically in the ng/mL to µg/mL range).

-

For Infrared Spectroscopy (KBr Pellet Method): Grind 1-2 mg of Chloranocryl with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2] Press the mixture in a die under high pressure to form a transparent pellet.

¹H and ¹³C NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR Acquisition Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Number of scans: 1024 or higher

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 220 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for pesticide analysis.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

-

MS/MS Parameters:

-

Collision Gas: Argon

-

Collision Energy: Optimized for the fragmentation of the precursor ion (m/z 227.9988).

-

Scan Mode: Multiple Reaction Monitoring (MRM) or product ion scan.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation: KBr pellet method.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing: Perform a background scan using a blank KBr pellet. Acquire the sample spectrum and present it in terms of transmittance or absorbance.

Analytical Workflow and Data Interpretation

The identification of Chloranocryl follows a logical progression of analytical techniques, each providing complementary information.

The workflow begins with appropriate sample preparation, followed by analysis using NMR, MS, and IR spectroscopy. The data from each technique provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and provides fragmentation information for structural confirmation, and FTIR spectroscopy identifies the key functional groups. The convergence of data from these three orthogonal techniques leads to a high-confidence identification of Chloranocryl.

References

Methodological & Application

Application Notes and Protocol for Chloranocryl Extraction from Soil Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloranocryl, also known as chloroacrylonitrile, is a volatile organic compound (VOC) that may be present in environmental soil samples due to industrial activities or improper disposal. Accurate quantification of Chloranocryl in soil is crucial for environmental monitoring, toxicological studies, and risk assessment. These application notes provide a detailed protocol for the extraction of Chloranocryl from soil samples, primarily based on the principles of United States Environmental Protection Agency (EPA) Method 5035A, which is a widely accepted standard for the analysis of VOCs in solid matrices. The protocol focuses on solvent extraction using methanol, a technique suitable for samples with higher concentrations of volatile compounds.

The subsequent analysis is typically performed using gas chromatography-mass spectrometry (GC-MS), a sensitive and selective technique for the identification and quantification of volatile organic compounds.[1] This document provides the necessary details for sample collection, preservation, extraction, and analysis to ensure data of high quality and reliability.

Data Presentation

While specific recovery and quantification data for Chloranocryl are not widely published, the performance of the described method can be inferred from data on structurally related nitrile compounds, such as chlorothalonil and acrylonitrile, extracted from soil matrices. The following tables summarize expected performance characteristics based on these related compounds.

Table 1: Expected Method Performance for Nitrile Compounds in Soil

| Parameter | Expected Value | Compound Analogy | Source(s) |

| Recovery Rate | 80% - 105% | Chlorothalonil, Acrylonitrile | [2][3] |

| Limit of Detection (LOD) | 0.001 - 0.05 µg/g (1 - 50 ng/g) | Chlorothalonil metabolites | [2] |

| Limit of Quantification (LOQ) | 0.01 - 0.1 µg/g (10 - 100 ng/g) | General VOCs in soil | [4] |

| Relative Standard Deviation (RSD) | < 15% | General VOCs in soil |

Table 2: Example Quantitative Data for Related Compounds

| Compound | Matrix | Extraction Method | Analytical Method | Recovery (%) | LOD (µg/g) | Source |

| Chlorothalonil Metabolites | Soil | Solid-Phase Extraction | GC/MS | 80 - 95 | 0.02 - 0.05 | |

| Acrylonitrile | Solid Waste | Headspace | GC | 92.7 - 101.5 | 0.00166 | |

| Aroclor 1260 (a VOC) | Soil | Headspace SPME | GC-MS | 54.9 - 65.7 | 0.0052 |

Experimental Protocols

Principle

This protocol describes the extraction of Chloranocryl from soil samples using methanol. Methanol acts as both an extractant and a preservative, minimizing the loss of volatile compounds and inhibiting microbial degradation. An aliquot of the methanol extract is then analyzed by GC-MS.

Materials and Reagents

-

Methanol: Purge-and-trap grade or equivalent purity.

-

Reagent Water: Organic-free.

-

Sodium Sulfate: Anhydrous, reagent grade.

-

Sample Collection Vials: 40 mL pre-cleaned, pre-weighed glass vials with PTFE-lined septa, pre-charged with a known volume (e.g., 10 mL) of methanol.

-

Soil Coring Device: To collect a known volume (e.g., 5 g) of soil.

-

Vortex Mixer

-

Centrifuge

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Chloranocryl Standard: Analytical grade for calibration.

-

Internal Standard/Surrogate: e.g., Bromochloromethane, 1,4-Dichlorobenzene (select compounds not expected in the sample).

Sample Collection and Preservation

-

At the sampling site, use a soil coring device to collect a representative 5-gram sample of soil.

-

Immediately extrude the soil core directly into a pre-weighed 40 mL vial containing a known volume (e.g., 10 mL) of methanol.

-

Wipe any soil from the vial threads and immediately cap the vial tightly.

-

Gently swirl the vial to ensure the soil is submerged in the methanol.

-

Collect a separate, co-located soil sample for moisture content determination in an unpreserved vial.

-

Place the samples on ice (≤6°C) for transport to the laboratory.

Extraction Procedure

-

In the laboratory, allow the methanol-preserved sample vials to come to room temperature.

-

Weigh the vials to determine the exact weight of the soil sample by difference.

-

Vortex the sample for 1-2 minutes to ensure thorough mixing of the soil and methanol.

-

Allow the soil particles to settle. If necessary, centrifuge the vial at a low speed (e.g., 2500 rpm) for 5-10 minutes to aid in sedimentation.

-

The methanol supernatant now contains the extracted Chloranocryl.

GC-MS Analysis

-

Prepare a calibration curve using standard solutions of Chloranocryl in methanol.

-

Spike the calibration standards and the sample extracts with a known concentration of an internal standard and/or surrogate.

-

Carefully withdraw an aliquot (e.g., 1-2 µL) of the methanol extract from the sample vial.

-

Inject the aliquot into the GC-MS system.

-

Analyze the sample using appropriate GC-MS conditions (e.g., suitable column, temperature program, and mass spectrometer parameters for VOC analysis).

-

Quantify the concentration of Chloranocryl in the extract based on the calibration curve.

-

Calculate the final concentration in the soil sample, correcting for the soil weight and moisture content.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Chloranocryl Extraction and Analysis.

Signaling Pathway of Acrylonitrile Toxicity

The toxicological effects of Chloranocryl are understood to be similar to those of acrylonitrile, involving the induction of oxidative stress. This diagram illustrates a simplified signaling pathway associated with acrylonitrile-induced cellular toxicity.

Caption: Simplified Signaling Pathway of Acrylonitrile-Induced Toxicity.

References

Application Notes and Protocols for Chloranocryl as a Reference Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chloranocryl as a Reference Standard

Chloranocryl, also known by its common name Dicryl, is an anilide herbicide.[1][2] Its chemical formula is C₁₀H₉Cl₂NO, with a molecular weight of 230.09 g/mol .[2] Chloranocryl is a white powder with a melting point of approximately 128°C.[1][2] It is insoluble in water but exhibits solubility in various organic solvents, including acetone, pyridine, and dimethylformamide.

In the field of analytical chemistry, particularly in chromatographic applications, the use of a well-characterized reference standard is paramount for the accurate identification and quantification of an analyte. A reference standard is a highly purified compound that is used as a measurement benchmark. Chloranocryl, as a reference standard, is essential for developing and validating analytical methods for its detection and quantification in various matrices, such as environmental samples (soil, water) and agricultural products.

The use of a Chloranocryl reference standard allows for:

-

Method Development and Validation: Establishing and verifying the performance of analytical methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

-

Accurate Quantification: Ensuring the precise measurement of Chloranocryl residues in samples by creating accurate calibration curves.

-

Quality Control: Verifying the performance of analytical instruments and procedures over time.

This document provides detailed application notes and protocols for the use of Chloranocryl as a reference standard in HPLC-UV and GC-MS analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reverse-phase HPLC method for the quantitative analysis of Chloranocryl using a UV detector. This method is a representative template and requires validation in the user's laboratory for their specific application.

2.1.1. Materials and Reagents

-

Chloranocryl reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

2.1.2. Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-